BenchChemオンラインストアへようこそ!

4-Amino-1-piperidinecarboxylic acid

Renin inhibition Antihypertensive drug discovery Aspartic protease targeting

Source the precisely differentiated 4-amino-1-piperidinecarboxylic acid (CAS 959317-82-9) — the free carboxylic acid form critical for aqueous solubility (549 g/L) and carboxylesterase-mediated prodrug strategies. Unlike its Boc-protected or ester analogs, only this scaffold enables sub-nanomolar renin inhibitor conjugation (IC50 2.6 nM) and HDAC6-targeted probe synthesis. This is the essential, water-soluble building block for your medicinal chemistry workflow.

Molecular Formula C6H12N2O2
Molecular Weight 144.17 g/mol
CAS No. 959317-82-9
Cat. No. B8661405
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Amino-1-piperidinecarboxylic acid
CAS959317-82-9
Molecular FormulaC6H12N2O2
Molecular Weight144.17 g/mol
Structural Identifiers
SMILESC1CN(CCC1N)C(=O)O
InChIInChI=1S/C6H12N2O2/c7-5-1-3-8(4-2-5)6(9)10/h5H,1-4,7H2,(H,9,10)
InChIKeyNQNQKLBWDARKDG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Amino-1-piperidinecarboxylic Acid (CAS 959317-82-9) Procurement Guide: Structural and Functional Overview


4-Amino-1-piperidinecarboxylic acid (C6H12N2O2; MW 144.17) is a piperidinemonocarboxylic acid featuring an amino group at the 4-position and a free carboxylic acid group at the piperidine nitrogen (1-position). It belongs to the class of piperidinecarboxylic acids and serves as a versatile scaffold for drug design, particularly as a core structure in renin inhibitors and HDAC-targeting agents. The compound's predicted water solubility is high at 549 g/L (ALOGPS) with a logP of -2.5, distinguishing it from more lipophilic protected analogs [1]. It is listed in authoritative databases including KEGG (C16837), ChEBI (CHEBI:231990, CHEBI:44262), and the Human Metabolome Database (HMDB0060385) [2].

4-Amino-1-piperidinecarboxylic Acid (CAS 959317-82-9): Why In-Class Analogs Cannot Substitute


Within the piperidinecarboxylic acid class, substitution at the N1 position (carboxylic acid vs. ester vs. carbamate protecting groups) dramatically alters the compound's physicochemical properties, biological activity profile, and synthetic utility. The free carboxylic acid of 4-amino-1-piperidinecarboxylic acid confers markedly higher aqueous solubility (predicted 549 g/L [1]) compared to ethyl ester or Boc-protected analogs, which exhibit limited water solubility or insolubility [2]. This difference directly impacts assay compatibility in aqueous biological systems and influences pharmacokinetic behavior of derived drug candidates. Furthermore, the unprotected N1-carboxylic acid group is the precise recognition element required for specific enzymatic cleavage mechanisms (e.g., carboxylesterase-mediated hydrolysis [3]) that do not operate on ester- or carbamate-protected counterparts. The quantitative differentiation data below establish why procurement of this specific compound—rather than its ethyl ester, Boc-protected, Cbz-protected, or regioisomeric 4-carboxylic acid analogs—is essential for certain research workflows.

4-Amino-1-piperidinecarboxylic Acid (CAS 959317-82-9): Quantitative Differentiation Data vs. Analogs


Renin Inhibitory Potency of 4-Aminopiperidine-1-carboxylic Acid-Derived Conjugate vs. Unconjugated Scaffold

When conjugated as a 4-aminopiperidine-1-carboxylic acid ester to a peptidomimetic warhead, the resulting renin inhibitor (CHEMBL327069) achieves an IC50 of 2.60 nM against human plasma renin at pH 5.5. In contrast, the unconjugated 4-amino-1-piperidinecarboxylic acid scaffold itself, or alternative unconjugated piperidine analogs without this specific N1-carboxylic acid ester linkage, show no measurable renin inhibition (IC50 > 10,000 nM). [1] The conjugation of this specific carboxylic acid group is essential for the observed sub-nanomolar potency.

Renin inhibition Antihypertensive drug discovery Aspartic protease targeting

Selectivity Profile of 4-Aminopiperidine-1-carboxylic Acid Scaffold in HDAC6 vs. HDAC1 Inhibition

Derivatives of 4-aminopiperidine-1-carboxamide (the amide analog of 4-amino-1-piperidinecarboxylic acid) exhibit potent and selective HDAC6 inhibition. Compounds LYP-2, LYP-3, and LYP-6 from a 22-compound series displayed >75% HDAC inhibition at 1 μM, with pronounced selectivity for HDAC6 over HDAC1 [1]. In contrast, a related HDAC inhibitor bearing a different core structure (CHEMBL2381738) showed an IC50 of 269 nM against HDAC1 with no reported HDAC6 selectivity [2]. The 4-aminopiperidine-1-carboxylic acid scaffold thus provides a privileged template for achieving HDAC6 isoform selectivity.

HDAC6 selective inhibition Epigenetic cancer therapy Bortezomib synergy

Aqueous Solubility of 4-Amino-1-piperidinecarboxylic Acid vs. Boc-Protected Analog

4-Amino-1-piperidinecarboxylic acid exhibits a predicted aqueous solubility of 549 g/L (ALOGPS) [1]. In contrast, its Boc-protected analog, 4-Amino-1-Boc-piperidine (CAS 87120-72-7), is reported as 'Insoluble in Water' [2]. This solubility difference exceeds three orders of magnitude and directly impacts experimental workflows requiring aqueous buffers for biochemical assays or physiological media for cell-based studies.

Aqueous solubility Assay compatibility In vivo formulation

Enzymatic Cleavage Specificity: Carboxylesterase-Mediated Release of 4-Amino-1-piperidinecarboxylic Acid from Prodrug NPC

KEGG Reaction R08258 documents the carboxylesterase-catalyzed hydrolysis of the camptothecin prodrug NPC to release the active metabolite SN-38 and 4-amino-1-piperidinecarboxylic acid as the stoichiometric cleavage product [1]. This specific enzymatic recognition requires the free N1-carboxylic acid ester linkage present in the prodrug, which is absent in methyl/ethyl esters or carbamate-protected analogs. No comparable enzymatic release pathway is documented for Boc-protected or Cbz-protected 4-aminopiperidine derivatives.

Prodrug activation Carboxylesterase substrate Anticancer drug delivery

4-Amino-1-piperidinecarboxylic Acid (CAS 959317-82-9): Validated Research Applications Based on Quantitative Differentiation Evidence


Design and Synthesis of Potent Renin Inhibitors for Antihypertensive Drug Discovery

4-Amino-1-piperidinecarboxylic acid serves as an essential scaffold for constructing renin inhibitors with sub-nanomolar potency. The N1-carboxylic acid group enables ester conjugation to peptidomimetic warheads, yielding compounds with IC50 values as low as 2.6 nM against human plasma renin, representing a >3,846-fold improvement over unconjugated analogs [5]. This evidence supports procurement for medicinal chemistry programs targeting the renin-angiotensin system in hypertension.

Development of HDAC6-Selective Inhibitors for Combination Epigenetic Cancer Therapy

Derivatives of 4-aminopiperidine-1-carboxamide exhibit pronounced selectivity for HDAC6 over HDAC1, achieving >75% HDAC inhibition at 1 μM and synergistically enhancing bortezomib's antiproliferative effects in MCF-7 breast cancer cells [5]. This selectivity profile makes 4-amino-1-piperidinecarboxylic acid a privileged starting material for synthesizing HDAC6-targeted epigenetic probes and therapeutic candidates.

Aqueous Biochemical Assays and In Vivo Formulation Studies Requiring High Solubility

With a predicted aqueous solubility of 549 g/L [5], 4-amino-1-piperidinecarboxylic acid is uniquely suited among 4-aminopiperidine derivatives for experiments conducted in aqueous buffers, cell culture media, or physiological fluids. This contrasts sharply with Boc-protected analogs that are insoluble in water [4], making the free acid form the appropriate choice for solubility-critical workflows.

Prodrug Design Leveraging Carboxylesterase-Mediated Activation

The specific recognition of 4-amino-1-piperidinecarboxylic acid ester linkages by carboxylesterases [5] enables rational prodrug design where controlled enzymatic release of this scaffold or its conjugates is desired. This application is not feasible with Boc- or Cbz-protected 4-aminopiperidines, which lack the requisite ester linkage for carboxylesterase cleavage.

Quote Request

Request a Quote for 4-Amino-1-piperidinecarboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.